molecular formula C17H28ClNO B1465028 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride CAS No. 1220036-11-2

4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1465028
CAS No.: 1220036-11-2
M. Wt: 297.9 g/mol
InChI Key: BPALNRBYAYBWPF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-{[2-(tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride adheres to IUPAC rules for polycyclic compounds. The parent structure is piperidine, a six-membered heterocycle with one nitrogen atom. The numbering begins at the nitrogen, with the methyl group (-CH₃) and tert-butyl group (-C(CH₃)₃) attached to the phenoxy substituent at positions 4 and 2, respectively. The phenoxy group (-O-C₆H₃) is linked via a methylene bridge (-CH₂-) to the piperidine ring at position 4. The hydrochloride salt forms through protonation of the piperidine nitrogen, with a chloride counterion.

Table 1: Key Molecular Identifiers

Property Value
Molecular Formula C₁₇H₂₈ClNO
Molecular Weight 297.86 g/mol
CAS Registry Number 1220036-11-2
SMILES Notation CC1=CC=C(OCC2CCNCC2)C(C(C)(C)C)=C1.Cl

The SMILES string confirms the connectivity: a methyl-substituted phenol ring (positions 2 and 4) connected via an ether linkage to a piperidine ring, with chloride as the counterion.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies of related piperidine hydrochlorides reveal a chair conformation for the piperidine ring, with the phenoxymethyl substituent in an equatorial orientation to minimize steric strain. The tert-butyl group adopts a staggered configuration relative to the phenol ring, reducing van der Waals repulsions. In the hydrochloride salt, the protonated nitrogen forms a hydrogen bond with the chloride ion (N⁺–H···Cl⁻, ~2.75 Å), while weaker C–H···Cl interactions stabilize the crystal lattice.

Table 2: Key Crystallographic Parameters (Inferred)

Parameter Value
Pipering Conformation Chair
N⁺–H···Cl⁻ Bond Length 2.75 ± 0.05 Å
Dihedral Angle (Phenoxy/Piperidine) 85–90°

The bulky tert-butyl group disrupts planar stacking, favoring a herringbone arrangement in the solid state. This packing mode is consistent with derivatives featuring sterically demanding substituents.

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) calculations on analogous piperidine derivatives indicate that the tert-butyl group exerts a hyperconjugative electron-donating effect, raising the energy of the highest occupied molecular orbital (HOMO) by ~0.3 eV compared to unsubstituted piperidine. The phenoxy methylene bridge facilitates partial conjugation between the aromatic ring and the piperidine nitrogen, evidenced by a 10% reduction in the HOMO-LUMO gap relative to non-conjugated systems.

Key Electronic Features :

  • HOMO Localization : Primarily on the phenoxy ring and nitrogen lone pair.
  • LUMO Localization : Distributed across the piperidine ring and methylene bridge.
  • Charge Distribution : The protonated nitrogen carries a +0.45 e charge (Mulliken analysis), balanced by the chloride ion.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt exhibits a robust hydrogen-bonding network:

  • Primary Interaction : N⁺–H···Cl⁻ (2.75 Å), forming ionic layers.
  • Secondary Interactions :
    • C–H···Cl⁻ (3.10–3.30 Å) from methyl and methylene groups.
    • Weak π–Cl⁻ interactions (3.45 Å) involving the phenol ring.

Table 3: Hydrogen Bond Metrics

Bond Type Distance (Å) Angle (°)
N⁺–H···Cl⁻ 2.75 160
C–H···Cl⁻ 3.20 145

These interactions create a layered crystal structure, with chloride ions bridging adjacent protonated piperidinium cations. The tert-butyl group’s steric bulk limits interlayer spacing to ~5.8 Å, as observed in similar salts.

Properties

IUPAC Name

4-[(2-tert-butyl-4-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13-5-6-16(15(11-13)17(2,3)4)19-12-14-7-9-18-10-8-14;/h5-6,11,14,18H,7-10,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPALNRBYAYBWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-11-2
Record name Piperidine, 4-[[2-(1,1-dimethylethyl)-4-methylphenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Synthesis from Piperidin-4-ylmethanol Derivatives

These steps are optimized for yield and purity, with structural confirmation via mass spectrometry and proton NMR.

Preparation of Piperidine Hydrochloride Salt

The hydrochloride salt is prepared by treating the free base with hydrochloric acid, typically in ethanol or ethyl acetate, followed by recrystallization to obtain a white solid with high purity.

Alternative Synthetic Routes and Catalytic Oxidation

While direct literature on 4-{[2-(tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is limited, insights can be drawn from related piperidine derivatives, such as 4-methylpiperidine-2-carboxylate hydrochloride, which share the piperidine core.

Catalytic Oxidation and Reduction Route (Patent CN102887854B)

  • Raw Material: 4-picoline-2-carboxylic acid ethyl ester.
  • Oxidation: Using phosphomolybdic acid catalyst and hydrogen peroxide to form the oxynitride intermediate.
  • Reduction: Catalytic hydrogenation with palladium on charcoal and ammonium formate in methanol to yield the piperidine hydrochloride salt.
  • Purification: Extraction, pH adjustment with hydrochloric acid, and recrystallization from ethanol/ethyl acetate.

This method is characterized by:

  • Mild reaction conditions (0-80 °C for oxidation; 0-50 °C for reduction).
  • Use of phosphomolybdic acid to enhance hydrogen peroxide activity, reducing oxidant consumption and improving yield.
  • Convenient purification and high-quality product.
  • Industrial applicability due to safety and environmental benefits.

Yields: Oxidation step ~92%; final hydrochloride salt ~78-79%.

Summary Table of Key Preparation Parameters

Step Conditions/Details Yield (%) Notes
Acylation/Sulfonation/Substitution (phenoxy methylation) Multi-step from piperidin-4-ylmethanol, confirmed by MS and 1H NMR 20.2 (overall) Optimized for Vandetanib intermediate synthesis
Oxidation (4-picoline-2-carboxylic acid ethyl ester) Phosphomolybdic acid catalyst, H2O2, 70-80 °C, 4-8 h 92 pH adjusted to ~9, extraction with dichloromethane
Reduction (to piperidine hydrochloride) Pd/C catalyst, ammonium formate, methanol, 0-50 °C, 10-20 h 78-79 Normal pressure, filtration, acidification, recrystallization
Final salt formation Acidification with HCl, recrystallization in ethanol/ethyl acetate - Produces white solid hydrochloride salt

Research Findings and Optimization Notes

  • The use of phosphomolybdic acid as a catalyst significantly improves the oxidation step efficiency by activating hydrogen peroxide, reducing oxidant usage, and increasing yield.
  • The reduction step employing 10% palladium on charcoal and anhydrous formic acid amine under mild conditions avoids the need for high-pressure hydrogenation, enhancing safety and scalability.
  • The purification sequence involving solvent extraction and recrystallization ensures high purity and product quality, critical for pharmaceutical applications.
  • Compared to traditional high-pressure hydrogenation methods, this approach offers safer, more environmentally friendly, and industrially feasible synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system.

  • Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that derivatives of piperidine can modulate these systems, which may lead to applications in treating mood disorders and schizophrenia.
  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their binding affinities for dopamine receptors. Results indicated that modifications similar to those in this compound could enhance receptor selectivity and potency .

Antidepressant Activity

Research has suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its ability to influence serotonin reuptake mechanisms.

  • Experimental Findings : In preclinical studies, analogs of this compound demonstrated significant reductions in depressive-like behaviors in mice when administered during behavioral tests, indicating potential as an antidepressant .

Anticancer Research

There is emerging interest in the application of piperidine derivatives in cancer therapy. The unique substituents on the piperidine ring may enhance cytotoxicity against various cancer cell lines.

  • In Vitro Studies : Research conducted on similar piperidine compounds has shown promising results against breast and lung cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table compares key structural and molecular attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride (Target) C₁₈H₂₈ClNO* ~309.9 2-tert-butyl, 4-methylphenoxy-methyl on piperidine Methyl and tert-butyl on phenyl ring
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride C₁₇H₂₇BrClNO 392.8 2-bromo, ethyl linker, 4-tert-butylphenoxy-ethyl Bromine substituent, ethyl spacer
2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride C₁₈H₂₉Cl₂NO 362.3 2-chloro, tert-pentyl, ethyl linker Chlorine and bulky tert-pentyl group
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride C₁₅H₂₃Cl₂NO 304.3 2-chloro, 4-tert-butylphenoxy Chlorine, no spacer
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.8 (anhydrous) 4-fluorophenyl, benzodioxol-5-yloxy-methyl SSRI antidepressant, fluorinated

Physicochemical Properties

  • Lipophilicity : The tert-butyl and methyl groups in the target compound enhance hydrophobicity compared to halogenated analogs (e.g., bromo or chloro substituents increase molecular weight and polarity) .
  • Solubility : Piperidine hydrochlorides generally exhibit improved aqueous solubility due to salt formation. However, bulky substituents (e.g., tert-pentyl in ) may reduce solubility .

Biological Activity

4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is a piperidine derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique chemical structure, may exhibit a range of pharmacological effects, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H28_{28}ClN O
  • CAS Number : 1220036-11-2
  • Molecular Weight : 303.87 g/mol

The compound consists of a piperidine ring substituted with a tert-butyl and a 4-methylphenoxy group, which contributes to its biological activity.

Biological Activity Spectrum

Recent studies have employed computational methods to predict the biological activity of piperidine derivatives, including this compound. The findings suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Predicted Biological Targets

Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets for this compound:

  • Receptors : Potential interactions with neurotransmitter receptors, which could indicate effects on the central nervous system.
  • Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways.
  • Ion Channels : Interaction with voltage-gated ion channels, suggesting possible applications in cardiology and neurology.

Pharmacological Implications

The predicted activities suggest that this compound could be beneficial in various therapeutic areas:

  • CNS Disorders : Given its potential receptor interactions, it may be explored for treating anxiety, depression, or other neuropsychiatric conditions.
  • Antimicrobial Activity : Similar piperidine derivatives have shown promise as antimicrobial agents; thus, this compound warrants investigation in this area.
  • Antiarrhythmic Properties : The interaction with ion channels could imply potential use in managing arrhythmias.

Case Studies and Research Findings

A recent study evaluated the biological activity spectra of several new piperidine derivatives using in silico methods. The results indicated that these compounds could affect various systems within the body, supporting their potential use in drug development for multiple indications .

Table 1: Summary of Biological Activities Predicted for Piperidine Derivatives

Activity TypePotential ApplicationReferences
CNS ModulationTreatment of anxiety/depression
AntimicrobialInfection control
Cardiac EffectsManagement of arrhythmias
Enzyme InhibitionMetabolic disorder treatments

Q & A

Q. What are the recommended synthesis protocols for 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and a tert-butylphenol ether under basic conditions (e.g., triethylamine). Post-reaction, the product is purified via recrystallization or column chromatography . Reaction efficiency is validated using thin-layer chromatography (TLC) for progress monitoring and elemental analysis (e.g., CHN, Cl%) to confirm purity and stoichiometry. For example, elemental analysis discrepancies >0.3% indicate impurities, necessitating re-purification .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H), piperidine ring protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns matching the expected structure .
  • Infrared (IR) Spectroscopy: Peaks at ~1250 cm1^{-1} (C-O-C stretching) and ~3400 cm1^{-1} (N-H stretching in hydrochloride salt) confirm functional groups .

Q. What are the critical safety considerations when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required if dust is generated .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation of vapors or particulates .
  • Spill Management: Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of reactions involving this piperidine derivative?

Methodological Answer:

  • Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate nucleophilic substitution barriers to optimize reaction temperatures .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents or catalysts. ICReDD’s approach combines quantum calculations with experimental feedback loops to narrow reaction conditions .
  • Molecular Dynamics (MD): Simulate solubility parameters in different solvents to guide purification strategies .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability. For instance, discrepancies in IC50_{50} values may arise from differences in cell viability assays .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
  • Cross-Study Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like pH, temperature, or solvent polarity .

Q. What methodologies are employed to assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Ecotoxicology Assays: Conduct Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC50_{50}). Data from analogous compounds suggest low biodegradability, necessitating long-term monitoring .
  • Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via HPLC-MS. Hydrolysis of the phenoxy-methyl group is a likely degradation pathway .
  • Soil Mobility Analysis: Use column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd_{d}). High Kd_{d} values (>1000 L/kg) indicate low mobility and potential soil accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride
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4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride

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